molecular formula C9H11BrO B1288977 1-Bromo-2-isopropoxybenzene CAS No. 701-07-5

1-Bromo-2-isopropoxybenzene

Cat. No.: B1288977
CAS No.: 701-07-5
M. Wt: 215.09 g/mol
InChI Key: MMORVPBHAHXAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of isopropoxybenzene and is used primarily as an intermediate in organic synthesis. This compound is slightly soluble in water and has a boiling point of 73°C at 2 mmHg .

Mechanism of Action

Target of Action

1-Bromo-2-isopropoxybenzene is primarily used as an intermediate in organic syntheses . The specific targets of this compound can vary depending on the particular synthesis it is being used in.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound could potentially act as an electrophilic component .

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura coupling, this compound could be involved in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

As an intermediate in organic syntheses, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be largely dependent on the specific context of its use. It’s worth noting that this compound is slightly soluble in water , which could potentially impact its bioavailability in certain applications.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new organic compounds through various synthesis reactions. For example, in Suzuki–Miyaura coupling, it could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . It’s also worth noting that this compound is incompatible with strong oxidizing agents .

Preparation Methods

The synthesis of 1-Bromo-2-isopropoxybenzene typically involves the bromination of isopropoxybenzene. One common method includes the reaction of isopropoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure regioselectivity and yield .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-Bromo-2-isopropoxybenzene can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2-isopropoxybenzene can be compared with other brominated benzene derivatives such as:

The uniqueness of this compound lies in its isopropoxy group, which imparts different reactivity and properties compared to other brominated benzene derivatives .

Properties

IUPAC Name

1-bromo-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMORVPBHAHXAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620223
Record name 1-Bromo-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-07-5
Record name 1-Bromo-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-(1-methylethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepare a stirred mixture of ortho-bromo-phenol (25.951 g, 17.4 mL, 0.15 mole) and potassium carbonate (20.70 g, 0.16 mole) in 175 mL isopropanol at ambient temperature under argon. Slowly add isopropyl iodide (22.2 g, 16.00 mL), heat at reflux and stir the mixture overnight. Cool to ambient temperature then filter, condensing the filtrate on a rotary evaporator. Dissolve the residual oil in diethyl ether (300 mL) and twice extract with 100 mL 50% sodium hyroxide. Separate, wash with brine and concentrate on a rotary evaporator to give a pale yellow liquid. Distill on the Kugelrohr (0.05 mm, 100°-120° C.) to obtain the title compound as an oil. (24.21 g, 75%).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-bromophenol (23.2 mL, 0.20 mol), potassium carbonate (33.2 g, 0.24 mol) and 2-bromopropane (28.0 mL, 0.30 mol) in dimethylformamide (200 mL) was stirred in a preheated oil bath (60° C.) for 5 h. The cooled reaction mixture was then partitioned between ether and water. The layers were separated and the aqueous phase was extracted with ether. The combined organic solution was washed with copious amounts of water, 3N aqueous NaOH, dried (MgSO4), filtered and concentrated in vacuo to furnish 39.3 g (91%) of XIV as a pale yellow oil which was carried on without further purification. The structure was supported by GC/MS and 90 MHz 1H NMR.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods III

Procedure details

2-Bromophenol (500 mg, 2.9 mmol) was dissolved in dry dimethylformamide (5 mL) under a dry nitrogen atmosphere. Powdered dry cesium carbonate (1.41. g, 4.34 mmol) was added, followed by the addition of 2-bromopropane (404 μL, 4.05 mmol) over a 2 min period. The mixture was stirred at room temperature overnight. Water (50 mL) was added and the mixture extracted with ethyl acetate (2×50 mL). The combined extracts were successively washed with water (25 mL) and saturated salt solution (25 mL) and dried over anhydrous magnesium sulfate. The dried solution was filtered and the solvents removed rotoevaporation to yield the title compound as an oil (522 mg, 84% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.34 mmol
Type
reactant
Reaction Step Two
Quantity
404 μL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-isopropoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-isopropoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-isopropoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-isopropoxybenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-isopropoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-isopropoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.